Isometheptene

Catalog No.
S530926
CAS No.
503-01-5
M.F
C9H19N
M. Wt
141.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isometheptene

CAS Number

503-01-5

Product Name

Isometheptene

IUPAC Name

N,6-dimethylhept-5-en-2-amine

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

InChI

InChI=1S/C9H19N/c1-8(2)6-5-7-9(3)10-4/h6,9-10H,5,7H2,1-4H3

InChI Key

XVQUOJBERHHONY-UHFFFAOYSA-N

SMILES

CC(CCC=C(C)C)NC

solubility

Soluble in DMSO, not in water

Synonyms

isometheptene, isometheptene monohydrochoride, isometheptene, (+-)-isomer, isometheptene, maleate, isometheptene, maleate(+-)-isomer, isometheptene, monomaleate, isometheptene, monomaleate(+-)-isomer, isometheptene, monotartrate, isometheptene, mucate (2:1), Midrid, N,1,5-trimethyl-4-hexenylamine

Canonical SMILES

CC(CCC=C(C)C)NC

The exact mass of the compound Isometheptene is 141.1517 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Methylamines - Supplementary Records. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Isometheptene is a sympathomimetic amine primarily used for the treatment of migraines and tension headaches. It acts by inducing vasoconstriction, which alleviates headache symptoms by narrowing dilated blood vessels in the cranial and cerebral regions. The chemical structure of Isometheptene is characterized as a monounsaturated aliphatic secondary amine, with the molecular formula C9H19NC_9H_{19}N and a molar mass of approximately 141.26 g/mol .

Isometheptene is often administered in the form of its mucate salt, which enhances its solubility and bioavailability. This compound is typically found in combination with other analgesics, such as acetaminophen and dichloralphenazone, to provide synergistic effects in pain relief .

The exact mechanism by which isometheptene alleviated headaches is not fully understood []. It was theorized to work through vasoconstriction (narrowing of blood vessels) due to its sympathomimetic properties []. However, this theory is not definitively proven, and other mechanisms might be involved.

Isometheptene has been linked to serious side effects, including stroke, heart attack, and even death []. Due to these safety concerns, the FDA (Food and Drug Administration) withdrew its approval for isometheptene-containing medications in the US [].

Data:

  • A study published in BMJ Case Reports documented a case of stroke in a young woman following isometheptene use.

Isometheptene is a medication belonging to the sympathomimetic amine class, commonly used in combination therapies for treating acute migraine headaches []. However, the exact mechanisms by which it alleviates migraine symptoms remain under investigation. Here's a look at what scientific research reveals:

Enantiomeric Effects

Isometheptene exists in two mirror-image forms called enantiomers: (S)-isometheptene and (R)-isometheptene. Research suggests these enantiomers have distinct pharmacological properties. Studies in animal models indicate that (R)-isometheptene might be more potent in raising heart rate and diastolic blood pressure compared to (S)-isometheptene. This finding suggests researchers need to explore the individual contributions of each enantiomer to the therapeutic effect of isometheptene in migraine treatment.

Sympathomimetic Action

Being a sympathomimetic amine, isometheptene is expected to mimic the effects of the neurotransmitter norepinephrine. Norepinephrine plays a role in constricting blood vessels. However, the specific role of vasoconstriction in migraine relief mediated by isometheptene is not fully elucidated yet [].

Typical of secondary amines. It can participate in:

  • Alkylation Reactions: Isometheptene can react with alkyl halides to form more complex amines.
  • Acylation Reactions: It can be acylated to form amides, which are useful in medicinal chemistry.
  • Reduction Reactions: The double bond present in its structure allows for hydrogenation, leading to saturated derivatives.

These reactions are important for synthesizing derivatives that may exhibit enhanced therapeutic properties or reduced side effects.

The primary biological activity of Isometheptene is its action as an agonist at alpha-adrenergic receptors. This mechanism leads to vasoconstriction through the activation of the sympathetic nervous system, mediated by neurotransmitters such as epinephrine and norepinephrine .

Isometheptene also exhibits indirect sympathomimetic properties, akin to those of tyramine, facilitating the release of norepinephrine from storage vesicles in nerve endings. This action further contributes to its efficacy in treating vascular headaches by reducing blood flow to areas that trigger pain responses .

The synthesis of Isometheptene can be accomplished through several methods:

  • Alkylation of Amines: Starting from simpler amines, alkylation with appropriate alkyl halides can yield Isometheptene.
  • Hydrocarbon Rearrangement: Utilizing alkenes and subjecting them to rearrangement reactions can also produce this compound.
  • Patent Methods: Various patents describe specific synthetic routes involving multiple steps that enhance yield and purity, including the use of chiral catalysts for enantiomer separation .

Isometheptene is primarily used in:

  • Migraine Treatment: Its vasoconstrictive properties make it effective for alleviating migraine attacks.
  • Tension Headaches: It is also utilized for managing tension-type headaches when combined with other analgesics.
  • Pain Management: In formulations with acetaminophen and dichloralphenazone, it addresses a broader range of headache-related pain .

Studies indicate that Isometheptene interacts with various neurotransmitter systems:

  • Adrenergic Receptors: It primarily acts on alpha-1 adrenergic receptors, leading to vasoconstriction.
  • Dopamine and Serotonin Systems: Limited evidence suggests potential interactions that may influence mood and pain perception.
  • Drug Interactions: Caution is advised when co-administering Isometheptene with monoamine oxidase inhibitors due to the risk of hypertensive crises .

Several compounds share structural or functional similarities with Isometheptene. Here are some notable examples:

Compound NameStructure TypePrimary UseUnique Features
PhenylephrineSympathomimetic amineNasal decongestantPrimarily acts on alpha-1 receptors
PseudoephedrineSympathomimetic amineDecongestantActs on both alpha and beta receptors
ErgotamineAlkaloidMigraine treatmentActs on serotonin receptors
SumatriptanTriptanMigraine treatmentSelective agonist at serotonin receptors

Isometheptene's uniqueness lies in its specific action as an indirect sympathomimetic agent with a distinct mechanism involving both vasoconstriction and modulation of adrenergic signaling pathways, differentiating it from other migraine treatments that may target different pathways or receptor types .

Isometheptene synthesis encompasses several well-established chemical methodologies, each offering distinct advantages in terms of yield, selectivity, and scalability. This compound, with the molecular formula C9H19N and IUPAC name N,6-dimethylhept-5-en-2-amine, can be prepared through multiple synthetic approaches that have been refined for both laboratory and industrial applications [1] [2] [3].

Primary Synthetic Routes

Reductive Amination Methodology

The Borch reductive amination represents the most widely employed synthetic pathway for isometheptene preparation [4] [5] [6]. This method utilizes 6-methyl-5-hepten-2-one as the ketone starting material and methylamine as the nitrogen source. The reaction proceeds through imine formation followed by selective reduction using sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4) [7].

Key Reaction Parameters:

  • Temperature range: Room temperature to 60°C
  • Reaction time: 2-6 hours
  • Typical yields: 70-95%
  • pH optimization: 3-7 depending on reducing agent

The selectivity advantage of NaBH3CN lies in its ability to reduce iminium ions preferentially over aldehydes and ketones, allowing for one-pot reactions with high efficiency [6] [7]. This approach demonstrates excellent tolerance for functional groups and provides consistent stereochemical outcomes.

Selenium Dioxide Oxidation Route

An alternative synthetic pathway involves the selenium dioxide oxidation of N-trifluoroacetyl isometheptene derivatives [4] [8]. This method was specifically developed for metabolite synthesis and demonstrates moderate selectivity for allylic oxidation.

Reaction Conditions:

  • Reagent: SeO2 in ethanol
  • Temperature: 50-80°C
  • Reaction time: 1-3 hours
  • Yields: 60-85%

The N-trifluoroacetyl protecting group can be readily removed under mild conditions using methanolic ammonia at room temperature, making this route suitable for preparing specific isometheptene metabolites [4].

Alkylation with Methylamine

A highly efficient synthetic approach involves the nucleophilic substitution of methanesulfonic acid esters with methylamine [3] [9]. This method demonstrates excellent selectivity for secondary amine formation and operates under relatively mild conditions.

Optimized Conditions:

  • Starting material: (R)-Methanesulfonic acid 1,5-dimethyl-hex-4-enyl ester
  • Reagent: 40% methylamine in water
  • Solvent: N,N-dimethyl-acetamide
  • Temperature: 50°C
  • Reaction time: 66 hours
  • Yields: 85-95%

This methodology provides access to enantiopure isometheptene when starting from chiral sulfonates, making it particularly valuable for preparing optically active pharmaceutical intermediates [3].

Enzymatic Ketone Reduction

Stereospecific enzymatic reduction using alcohol dehydrogenases represents an environmentally sustainable approach for isometheptene synthesis . This biotechnological method employs whole-cell catalysts containing heterologously expressed dehydrogenases.

Biocatalytic Parameters:

  • Enzyme: (S)-1-phenylethanol dehydrogenase
  • Cofactor: NADH
  • Temperature: 25-37°C
  • pH: 6-8
  • Yields: 60-95%
  • Enantiomeric excess: >90%

The enzymatic approach offers exceptional stereoselectivity and operates under mild conditions, though it requires careful optimization of cofactor regeneration systems.

Optimization of Reaction Conditions

Solvent Selection and pH Control

Solvent choice significantly impacts both reaction efficiency and product selectivity. Dimethylformamide (DMF), tetrahydrofuran (THF), and alcoholic solvents demonstrate optimal performance across different synthetic methodologies [11].

For reductive amination reactions, pH control within the range of 3-7 proves critical for maximizing yields while minimizing side reactions [6] [7]. The optimal pH varies depending on the reducing agent employed:

  • NaBH3CN: pH 4-5
  • NaBH4: pH 6-7
  • NaBH(OAc)3: pH 3-4

Temperature and Residence Time Optimization

Reaction temperature optimization studies demonstrate that most synthetic pathways operate efficiently within the 25-80°C range [11]. Lower temperatures favor selectivity while higher temperatures accelerate reaction rates. Residence times typically range from 2-24 hours depending on the synthetic methodology and desired conversion levels.

Temperature Effects:

  • 25-40°C: High selectivity, slower kinetics
  • 40-60°C: Balanced rate and selectivity
  • 60-80°C: Rapid conversion, potential side reactions

Catalyst Loading and Addition Protocols

Optimal catalyst loading ranges from 0.1-1.0 equivalents relative to the limiting reagent [12]. Slow addition protocols for reducing agents help control reaction exothermicity and improve stereochemical outcomes. The order of reagent addition significantly influences the final product distribution and purity.

Industrial Production Methods

Scale-up Considerations

Industrial production of isometheptene requires careful attention to heat and mass transfer limitations during scale-up from laboratory to commercial scales [13]. The typical progression follows a 1X → 10X → 100X → 500-1000X scaling pattern, with each stage requiring optimization of mixing efficiency and temperature control.

Critical Scale-up Parameters:

  • Reactor design: Continuous stirred tank reactors (CSTR)
  • Heat transfer: Jacket cooling/heating systems
  • Mass transfer: Optimized agitation and residence time
  • Safety considerations: Inert atmosphere and pressure control

Economic Viability Assessment

Commercial isometheptene production demonstrates economic viability with gross margins of 20-40% when operated at sufficient scale [13]. Raw material costs typically represent 30-50% of total production costs, with energy requirements contributing 2-5 MJ per kg of product.

Cost Structure Analysis:

  • Raw materials: $10-50/kg depending on quality and volume
  • Energy costs: $2-5/kg product
  • Labor and overhead: $5-15/kg product
  • Quality control and compliance: $3-8/kg product

Chiral Resolution and Isomer Separation

Diastereomeric Salt Formation

The most widely employed method for isometheptene enantiomer separation involves formation of diastereomeric salts with chiral acids [14] [15] [16]. This approach demonstrates high resolution efficiency and excellent scalability for industrial applications.

Preferred Chiral Resolving Agents:

  • D-Tartaric acid: 90-95% resolution efficiency
  • Mandelic acid: 85-92% resolution efficiency
  • Mucic acid: 85-95% resolution efficiency (used commercially)

The mucic acid salt formation follows a well-established protocol involving controlled crystallization from aqueous-organic solvent systems [3] [17]. The process achieves >99% enantiomeric excess after recrystallization and demonstrates excellent reproducibility at pilot scale.

High-Performance Liquid Chromatography (HPLC) Separation

Chiral HPLC using specialized stationary phases provides analytical and semi-preparative separation of isometheptene enantiomers [14] [15]. This method offers the highest resolution efficiency (95-99%) but requires significant equipment investment for large-scale applications.

Optimized HPLC Conditions:

  • Stationary phase: Chiral cyclodextrin derivatives
  • Mobile phase: Methanol-water with buffer additives
  • Temperature: 25-40°C
  • Flow rate: 0.5-2.0 mL/min
  • Detection: UV at 254 nm or chiral derivatization

Preferential Crystallization

For compounds that crystallize as conglomerates, preferential crystallization offers a continuous resolution method with 70-90% efficiency [18]. This approach involves seeded crystallization under carefully controlled supersaturation conditions and demonstrates potential for large-scale continuous operation.

Process Parameters:

  • Supersaturation ratio: 1.2-1.5
  • Seed loading: 1-5% by weight
  • Temperature control: ±0.5°C
  • Stirring rate: Optimized for crystal growth

Enzymatic Resolution Methods

Biocatalytic resolution using lipases and esterases provides an environmentally sustainable approach for enantiomer separation [16]. This method demonstrates 80-98% resolution efficiency with excellent stereoselectivity, though it requires careful optimization of enzyme specificity and reaction conditions.

Enzymatic Resolution Advantages:

  • Environmentally friendly process
  • High stereoselectivity
  • Mild reaction conditions
  • Potential for continuous operation
  • Reduced waste generation

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

141.151749610 g/mol

Monoisotopic Mass

141.151749610 g/mol

Boiling Point

177.0 °C

Heavy Atom Count

10

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y7L24THH6T

Related CAS

5984-50-9 (monotartrate)
6168-86-1 (mono-hydrochloride)
7492-31-1 (mucate[2:1])

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Drug Indication

Isometheptene is a sympathomimetic drug which causes vasoconstriction. It is used for treating migraines and tension headaches.

Pharmacology

Isometheptene Mucate is an indirect-acting sympathomimetic. Due to its vasoconstricting properties, Isometheptene Mucate is used for the treatment of acute migraine attacks, usually in combination with other analgeics. It can also displace catecholamines from vesicles inside the neuron leading to the sympathetic responses it is known for.

ATC Code

A - Alimentary tract and metabolism
A03 - Drugs for functional gastrointestinal disorders
A03A - Drugs for functional gastrointestinal disorders
A03AX - Other drugs for functional gastrointestinal disorders
A03AX10 - Isometheptene

Mechanism of Action

Isometheptene's vasoconstricting properties arise through activation of the sympathetic nervous system via epinephrine and norepinephrine (or their molecular analogues as is the case with this drug). These compounds elicites smooth muscle activation leading to vasoconstriction. These compounds interact with cell surface adrenergic receptors. Such stimuli result in a signal transduction cascade that leads to increased intracellular calcium from the sarcoplasmic reticulum through IP3 mediated calcium release, as well as enhanced calcium entry across the sarcolemma through calcium channels. The rise in intracellular calcium complexes with calmodulin, which in turn activates myosin light chain kinase. This enzyme is responsible for phosphorylating the light chain of myosin to stimulate cross bridge cycling. Once elevated, the intracellular calcium concentration is returned to its basal level through a variety of protein pumps and calcium exchangers located on the plasma membrane and sarcoplasmic reticulum. This reduction in calcium removes the stimulus necessary for contraction allowing for a return to baseline. The drug can also cause vesicular displacement of noradrenaline from the neuron into the synapse with a similar effect as tyramine.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

503-01-5

Wikipedia

Isometheptene

Use Classification

Pharmaceuticals

General Manufacturing Information

5-Hepten-2-amine, N,6-dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023
1: de Souza Carvalho D, Barea LM, Kowacs PA, Fragoso YD. Efficacy and tolerability of combined dipyrone, isometheptene and caffeine in the treatment of mild-to-moderate primary headache episodes. Expert Rev Neurother. 2012 Feb;12(2):159-67. doi: 10.1586/ern.11.193. PubMed PMID: 22288671.
2: Johnston JC. Life threatening intracerebral hemorrhage with isometheptene mucate, dichlorophenazine and acetaminophen combination therapy. J Forensic Leg Med. 2009 Nov;16(8):489-91. doi: 10.1016/j.jflm.2009.07.006. Epub 2009 Aug 13. PubMed PMID: 19782324.
3: Campos CR, Yamamoto FI. Intracerebral hemorrhage in postpartum cerebral angiopathy associated with the use of isometheptene. Int J Gynaecol Obstet. 2006 Nov;95(2):151-2. Epub 2006 Sep 25. PubMed PMID: 16999965.
4: Valdivia LF, Centurión D, Perusquía M, Arulmani U, Saxena PR, Villalón CM. Pharmacological analysis of the mechanisms involved in the tachycardic and vasopressor responses to the antimigraine agent, isometheptene, in pithed rats. Life Sci. 2004 May 14;74(26):3223-34. PubMed PMID: 15094323.
5: Willems EW, Valdivia LF, Saxena PR, Villalón CM. Pharmacological profile of the mechanisms involved in the external carotid vascular effects of the antimigraine agent isometheptene in anaesthetised dogs. Naunyn Schmiedebergs Arch Pharmacol. 2001 Jul;364(1):27-32. PubMed PMID: 11485035.
6: Freitag FG, Cady R, DiSerio F, Elkind A, Gallagher RM, Goldstein J, Klapper JA, Rapoport AM, Sadowsky C, Saper JR, Smith TR. Comparative study of a combination of isometheptene mucate, dichloralphenazone with acetaminophen and sumatriptan succinate in the treatment of migraine. Headache. 2001 Apr;41(4):391-8. PubMed PMID: 11318886.
7: Levine BS, Caplan YH. Isometheptene cross reacts in the EMIT amphetamine assay. Clin Chem. 1987 Jul;33(7):1264-5. PubMed PMID: 3297426.
8: Gullo L, Priori P, Daniele C, Ventrucci M, Pezzilli R, Labo G. Inhibition of pancreatic exocrine secretion and bile entry into the duodenum by isometheptene, a sympathomimetic agent. Dig Dis Sci. 1985 Feb;30(2):114-8. PubMed PMID: 3967559.
9: Naim U, Maceo G, Di Trapani G. [Isometheptene in the treatment of painful gastroenterological disorders]. Clin Ter. 1982 Aug 15;102(3):267-71. Italian. PubMed PMID: 7140180.
10: Taylor WG, Coutts RT. Studies on isometheptene metabolism. Identification and stereochemistry of a major metabolite isolated from rat urine. Drug Metab Dispos. 1977 Nov-Dec;5(6):564-71. PubMed PMID: 21780.
11: Lyris E, Tsiakatouras G, Angelis Y, Koupparis M, Spyridaki MH, Georgakopoulos C. Metabolism of isometheptene in human urine and analysis by gas chromatography-mass spectrometry in doping control. J Chromatogr B Analyt Technol Biomed Life Sci. 2005 Dec 5;827(2):199-204. Epub 2005 Oct 19. PubMed PMID: 16242387.
12: Wineinger MA, Basford JR. Autonomic dysreflexia due to medication: misadventure in the use of an isometheptene combination to treat migraine. Arch Phys Med Rehabil. 1985 Sep;66(9):645-6. PubMed PMID: 4038034.
13: Baldassarre G, Vasti MP, Carrieri V, Acquaviva M, Palasciano G. [Effects of isometheptene on gallbladder contraction]. Boll Soc Ital Biol Sper. 1983 Sep 30;59(9):1278-84. Italian. PubMed PMID: 6626361.
14: Spierings EL, Saxena PR. Effect of isometheptene on the distribution and shunting of 15 microM microspheres throughout the cephalic circulation of the cat. Headache. 1980 Mar;20(2):103-6. PubMed PMID: 7372473.
15: Behan PO. Isometheptene compound in the treatment of vascular headache. Practitioner. 1978 Dec;221(1326):937-9. PubMed PMID: 372936.
16: Plakogiannis FM, Saad AM. Simultaneous GLC determination of acetaminophen, dichloralantipyrine, and isometheptene mucate. J Pharm Sci. 1977 Apr;66(4):604-5. PubMed PMID: 856984.
17: Diamond S. Treatment of migraine with isometheptene, acetaminophen, and dichloralphenazone combination: a double-blind, crossover trial. Headache. 1976 Jan;15(4):282-7. PubMed PMID: 1107267.
18: Diamond S, Medina JL. Isometheptene--a non-ergot drug in the treatment of migraine. Headache. 1975 Oct;15(3):211-3. PubMed PMID: 1100566.
19: Yuill GM, Swinburn WR, Liversedge LA. A double-blind crossover trial of isometheptene mucate compound and ergotamine in migraine. Br J Clin Pract. 1972 Feb;26(2):76-9. PubMed PMID: 4552744.

Explore Compound Types